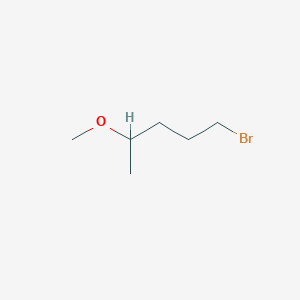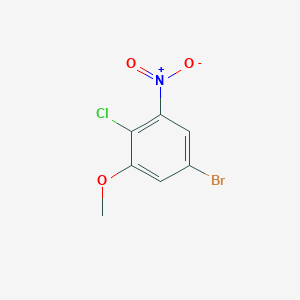
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- is an organic compound with the molecular formula C10H13FO It is a derivative of benzene, where a fluorine atom and a 1,1-dimethylethoxy group are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- typically involves the following steps:
Starting Materials: Benzene, 1,1-dimethylethyl alcohol, and fluorinating agents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the fluorine atom and the 1,1-dimethylethoxy group.
Catalysts: Catalysts such as aluminum chloride or other Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- involves large-scale synthesis using automated reactors. The process includes:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Optimization: Continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom or the 1,1-dimethylethoxy group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while oxidation could produce quinones.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the 1,1-dimethylethoxy group can influence its solubility and stability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethylethoxy)-: Lacks the fluorine atom, resulting in different chemical properties.
Benzene, 4-fluoro-: Lacks the 1,1-dimethylethoxy group, affecting its reactivity and applications.
Benzene, 1-(1,1-dimethylethoxy)-2-fluoro-: Has the fluorine atom in a different position, leading to variations in its chemical behavior.
Uniqueness
Benzene, 1-(1,1-dimethylethoxy)-4-fluoro- is unique due to the combined presence of both the fluorine atom and the 1,1-dimethylethoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
16222-41-6 |
|---|---|
Molecular Formula |
C10H13FO |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |
InChI Key |
JFMCEYRRODNRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)




![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)
![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)


![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)
![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)
